molecular formula C8H6BrNO4 B1600400 2-(Bromomethyl)-3-nitrobenzoic acid CAS No. 632340-56-8

2-(Bromomethyl)-3-nitrobenzoic acid

Cat. No.: B1600400
CAS No.: 632340-56-8
M. Wt: 260.04 g/mol
InChI Key: WNTCNOMUJRQWGP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-nitrobenzoic acid (CAS 632340-56-8) is a versatile benzoic acid derivative of significant interest in advanced organic and pharmaceutical synthesis. Its molecular structure, which incorporates both a bromomethyl group and a nitro group on the aromatic ring, makes it a valuable bifunctional building block. The compound is notably recognized as a crucial synthetic intermediate in the preparation of active pharmaceutical ingredients such as Lenalidomide . Research demonstrates its application in a streamlined synthetic route, where it undergoes condensation with 3-aminopiperidine-2,6-dione to form a key precursor, showcasing its utility in constructing complex heterocyclic systems . The bromomethyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling alkylation and the introduction of new carbon chains, while the nitro group can be reduced to an amine or acts as a strong electron-withdrawing group to influence the electronics of the aromatic system. This compound should be handled with care; it is classified with the signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage . Proper safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential. This product is intended for laboratory research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTCNOMUJRQWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448512
Record name 2-(Bromomethyl)-3-nitrobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30448512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632340-56-8
Record name 2-(Bromomethyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Role of 2-(Bromomethyl)-3-nitrobenzoic acid in immunomodulatory drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Strategic Role of 2-(Bromomethyl)-3-nitrobenzoic Acid Scaffolds in Immunomodulatory Drug Discovery

Part 1: Executive Summary

In the landscape of immunomodulatory imide drugs (IMiDs), 2-(Bromomethyl)-3-nitrobenzoic acid —and specifically its methyl ester derivative, Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1) —serves as the critical linchpin for constructing the isoindolinone pharmacophore. This scaffold is the structural foundation for blockbuster therapies like Lenalidomide and Pomalidomide , and it is increasingly vital in the design of Cereblon (CRBN)-targeting PROTACs.

This guide moves beyond basic characterization to analyze the causality of synthetic choices, offering field-proven protocols for the cyclization of this scaffold into bioactive cores. It addresses the "why" behind the chemistry: why the bromomethyl electrophile is paired with the nitro-group orthogonal protection, and how this specific geometry enables the precise recruitment of the E3 ubiquitin ligase complex.

Part 2: Chemical Architecture & Synthetic Logic

The Scaffold's Dual Functionality

The utility of 2-(Bromomethyl)-3-nitrobenzoic acid lies in its bifunctional nature, which allows for a "one-pot" cyclization-condensation reaction.

  • The Electrophilic Trigger (Bromomethyl): The benzylic bromide is highly reactive toward nucleophiles. In IMiD synthesis, it undergoes rapid

    
     displacement by the amino group of a glutarimide derivative.
    
  • The Latent Nitrogen Source (Nitro Group): The 3-nitro group serves two roles:

    • Steric/Electronic Influence: It directs the regioselectivity of the initial bromination (Wohl-Ziegler) of the parent toluene derivative.

    • Precursor to Aniline: Post-cyclization, it is reduced to the primary amine essential for the drug's immunological activity (hydrogen bonding within the Cereblon pocket).

  • The Cyclization Anchor (Carboxylic Acid/Ester): While the acid form exists, the methyl ester is the preferred synthetic species. The ester facilitates a cleaner intramolecular lactamization to form the isoindolinone ring, avoiding the solubility issues and dimerization often seen with the free acid.

Data: Solvent Efficiency in Cyclization

The choice of solvent significantly impacts the yield and purity of the coupling reaction between the benzoate scaffold and 3-aminopiperidine-2,6-dione.

Solvent SystemReaction Temp (°C)Yield (%)Purity ProfileNotes
DMF (Traditional) 50-6085-90%HighDifficult workup due to high boiling point; trace DMF can complex with product.
Acetonitrile Reflux (82)75-80%ModerateEasier solvent removal; requires longer reaction times.
THF/Water Reflux60-70%High"Green" alternative; requires phase transfer catalyst for optimal rates.
NMP 55-6588-92%HighExcellent solubility for glutarimide salts; preferred for scale-up despite cost.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Lenalidomide Precursor (Isoindolinone Formation)

Objective: Synthesize 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione using Methyl 2-(bromomethyl)-3-nitrobenzoate.

Reagents:

  • Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) [CAS: 98475-07-1][1][2][3][4][5][6][7]

  • 3-Aminopiperidine-2,6-dione hydrochloride (1.0 eq)[6]

  • Triethylamine (TEA) (2.2 eq)

  • N,N-Dimethylformamide (DMF) (10 vol)

Methodology:

  • Preparation: Charge a reactor with DMF and degas with nitrogen for 15 minutes to prevent oxidative byproducts.

  • Addition: Add 3-Aminopiperidine-2,6-dione HCl and TEA. Stir at room temperature until the salt is neutralized and the free amine is generated (approx. 30 min).

  • Coupling: Slowly add Methyl 2-(bromomethyl)-3-nitrobenzoate in portions. Critical: Exothermic reaction; maintain internal temperature <30°C to prevent hydrolysis of the ester.

  • Cyclization: Heat the mixture to 50–55°C and hold for 4–6 hours. Monitor by HPLC (Target: <0.5% starting material).

    • Mechanism: The amine attacks the benzylic bromide (

      
      ), followed by intramolecular nucleophilic attack on the methyl ester to close the lactam ring (isoindolinone formation).
      
  • Quench & Isolation: Cool to 10°C. Add water (20 vol) dropwise to precipitate the product. Stir for 2 hours.

  • Filtration: Filter the solids, wash with water and methanol to remove residual TEA salts.

  • Drying: Vacuum dry at 50°C.

    • Expected Result: Off-white to pale yellow solid (Nitro-Lenalidomide intermediate).

Protocol B: Reduction to Active API

Objective: Selective reduction of the nitro group to the aniline (Lenalidomide) without over-reducing the imide rings.

Methodology:

  • Hydrogenation: Dissolve the nitro-intermediate in DMF/MeOH (1:1). Add 10% Pd/C catalyst (0.1 eq by wt).

  • Reaction: Hydrogenate at 50 psi (3.4 bar) at 40°C for 3-5 hours.

  • Purification: Filter catalyst. Concentrate filtrate. Recrystallize from Ethanol/Water.

Part 4: Visualization of Workflows & Mechanisms

Figure 1: Synthetic Pathway of Lenalidomide

This diagram illustrates the conversion of the bromomethyl-nitrobenzoate scaffold into the final immunomodulator.

LenalidomideSynthesis Start Methyl 2-methyl-3- nitrobenzoate Bromination Wohl-Ziegler Bromination (NBS, CCl4) Start->Bromination Scaffold Methyl 2-(bromomethyl)- 3-nitrobenzoate (The Core Scaffold) Bromination->Scaffold Cyclization Cyclization (+ 3-Amino-glutarimide) Scaffold->Cyclization Intermediate Nitro-Isoindolinone Intermediate Cyclization->Intermediate Reduction Pd/C Hydrogenation (-NO2 -> -NH2) Intermediate->Reduction Product Lenalidomide (Active API) Reduction->Product

Caption: Step-wise conversion of the nitro-benzoate scaffold into Lenalidomide via bromination, cyclization, and reduction.

Figure 2: Immunomodulatory Mechanism of Action (MOA)

How the synthesized scaffold interacts with the biological target (Cereblon).

MOA Drug Lenalidomide (Isoindolinone Core) Complex Drug-CRBN Binary Complex Drug->Complex Binds hydrophobic pocket CRBN Cereblon (CRBN) E3 Ligase Adaptor CRBN->Complex Ternary Ternary Complex (CRBN-Drug-IKZF) Complex->Ternary Recruits Substrate Neosubstrates (IKZF1 / IKZF3) Substrate->Ternary Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E2 Ligase Action Degradation Proteasomal Degradation Ubiquitin->Degradation Effect T-Cell Activation & Tumor Cell Death Degradation->Effect Loss of transcription factors

Caption: The molecular glue mechanism where the isoindolinone scaffold facilitates the degradation of Ikaros proteins.

Part 5: Safety & Handling (E-E-A-T)

Working with 2-(Bromomethyl)-3-nitrobenzoic acid derivatives requires strict adherence to safety protocols due to their lachrymatory and corrosive properties.

  • Corrosivity: The bromomethyl group is a potent alkylating agent. It causes severe skin burns and eye damage (H314).[8]

    • Control: Double-gloving (Nitrile over Latex) and face shields are mandatory.

  • Sensitization: As a benzylic bromide, it is a potential skin sensitizer.

    • Control: All weighing must occur within a certified fume hood.

  • Thermal Stability: Nitro-aromatics can be shock-sensitive or thermally unstable.

    • Control: Do not heat reaction mixtures containing the crude bromide above 80°C without DSC (Differential Scanning Calorimetry) validation.

Part 6: Future Outlook in PROTACs

The 2-(Bromomethyl)-3-nitrobenzoic acid scaffold is evolving beyond simple IMiDs. In the era of Targeted Protein Degradation (TPD) , this scaffold is used to synthesize "Cereblon Anchors" for PROTACs (Proteolysis Targeting Chimeras).

  • Linker Attachment: The 4-amino group (derived from the 3-nitro group) provides an ideal vector for attaching linkers without disrupting Cereblon binding.

  • Next-Gen Ligands: Researchers are modifying the benzoate ring to improve binding affinity (

    
    ) and alter the neosubstrate profile, expanding efficacy into non-hematological cancers.
    

References

  • Preparation of Lenalidomide. Quick Company India. Retrieved from [Link]

  • Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Organic Process Research & Development (ACS). Retrieved from [Link]

  • Preparation of 3-Substituted Isoindolin-1-one Derivatives. National Institutes of Health (PMC). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 3-Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For researchers in drug development and medicinal chemistry, a thorough understanding of a compound's pKa is critical, as it profoundly influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive examination of the factors governing the acidity of 3-nitrobenzoic acid and its derivatives. We will explore the theoretical underpinnings of substituent effects, present quantitative data, and detail robust experimental protocols for the accurate determination of pKa values, offering field-proven insights for scientists and researchers.

The Critical Role of pKa in Scientific Research

The extent to which a molecule is ionized in a biological system is a primary determinant of its behavior. The pKa value governs the equilibrium between the neutral (lipophilic) and ionized (hydrophilic) forms of a compound. This balance is crucial for:

  • Membrane Permeability: The neutral form of a drug is generally more capable of diffusing across lipid bilayer membranes, such as the intestinal wall or the blood-brain barrier.

  • Aqueous Solubility: The ionized form typically exhibits greater solubility in aqueous environments like blood plasma and cytoplasm.

  • Target Binding: The ionization state can affect how a molecule interacts with its biological target, influencing binding affinity and efficacy.

3-Nitrobenzoic acid serves as an exemplary scaffold for understanding how electronic modifications to an aromatic system can be used to modulate acidity, providing a model for rational drug design.

Theoretical Framework: Electronic Substituent Effects

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the benzene ring. These effects are primarily electronic and can be categorized as inductive and resonance effects.

  • Inductive Effect: This is the transmission of charge through a chain of atoms via electrostatic induction. Electron-withdrawing groups (EWGs), such as the nitro group (–NO₂), pull electron density away from the carboxylic acid moiety.[1] This effect stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation, making the proton easier to release and thus increasing the acidity (lowering the pKa).[2][3] Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.[1]

  • Resonance Effect: This involves the delocalization of electrons through the π-system of the benzene ring. For a nitro group, this effect is most pronounced when it is in the ortho or para position, where it can directly withdraw electron density from the ring through resonance, further stabilizing the carboxylate anion.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a linear free-energy relationship that quantitatively describes the impact of meta- and para-substituents on the reactivity of benzene derivatives.[4][5] It is expressed as:

log (K/K₀) = ρσ

Where:

  • K is the equilibrium constant for the substituted reaction.

  • K₀ is the equilibrium constant for the reference reaction (unsubstituted benzoic acid).[4]

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[5]

  • ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects.[4][6] For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[5][6]

Ionization Behavior of Nitrobenzoic Acid Isomers

The position of the strongly electron-withdrawing nitro group on the benzoic acid ring has a predictable and significant impact on the pKa.

  • 3-Nitrobenzoic Acid (m-Nitrobenzoic Acid): With the nitro group in the meta position, its powerful electron-withdrawing influence is primarily exerted through the inductive effect. This effect stabilizes the conjugate base, making 3-nitrobenzoic acid significantly more acidic than benzoic acid itself. Its pKa of approximately 3.47 indicates it is about ten times more acidic than unsubstituted benzoic acid (pKa ≈ 4.2).[7]

  • 4-Nitrobenzoic Acid (p-Nitrobenzoic Acid): In the para position, the nitro group exerts both a strong inductive effect and a strong resonance effect. This combination provides even greater stabilization for the carboxylate anion, resulting in a lower pKa (higher acidity) than the meta isomer. The pKa for 4-nitrobenzoic acid is approximately 3.44.[8]

  • 2-Nitrobenzoic Acid (o-Nitrobenzoic Acid): The ortho isomer is the most acidic of the three, which is attributed to the "ortho-effect."[9][10] This phenomenon is believed to be a combination of the strong inductive effect of the nearby nitro group and a steric effect.[10] The steric hindrance from the ortho-nitro group forces the carboxylic acid group out of the plane of the benzene ring, which can influence the solvation of the anion and increase acidity.[10]

Data Summary: pKa Values of Benzoic Acid and its Nitro Isomers
CompoundSubstituent PositionTypical pKa Value
Benzoic AcidUnsubstituted~4.20[3]
2-Nitrobenzoic AcidOrtho~2.22
3-Nitrobenzoic Acid Meta ~3.47 [7][11]
4-Nitrobenzoic AcidPara~3.44[8]

Note: pKa values can vary slightly depending on experimental conditions (temperature, ionic strength, solvent).

The ionization equilibrium for 3-nitrobenzoic acid is illustrated below. The electron-withdrawing nitro group pulls electron density from the ring, stabilizing the negatively charged carboxylate anion.

Caption: Ionization equilibrium of 3-nitrobenzoic acid.

Experimental Protocols for pKa Determination

Accurate pKa determination is essential for building reliable structure-activity relationships. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[12]

Method 1: Potentiometric Titration

This classic method involves the gradual addition of a titrant (a strong base like NaOH) to a solution of the acidic analyte while monitoring the pH.[13][14] The pKa is the pH at which the acid is exactly half-neutralized.[6]

Causality Behind Experimental Choices:

  • Calibrated pH Meter: Precision relies on accurate pH measurement. Calibration with at least three standard buffers (e.g., pH 4, 7, 10) is non-negotiable to ensure linearity across the measurement range.[13]

  • Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic compounds.[13]

  • Constant Ionic Strength: Using a background electrolyte like KCl maintains a constant ionic environment, minimizing variations in activity coefficients that could affect the measured pH.[13]

  • Concentration: The analyte concentration must be high enough (typically >10⁻⁴ M) to produce a clear inflection point in the titration curve.[13][15]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[13]

  • Solution Preparation:

    • Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.

    • Accurately weigh and dissolve the 3-nitrobenzoic acid derivative in deionized water to a known concentration (e.g., 1 mM). If solubility is low, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa for that specific solvent mixture.[16]

    • Add a background electrolyte (e.g., KCl to 0.15 M) to maintain constant ionic strength.[13]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Begin stirring the solution with a magnetic stirrer.

    • Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution.

    • Purge the solution with nitrogen for 5-10 minutes before and during the titration.[13]

  • Data Collection:

    • Record the initial pH.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (Veq / 2).[6]

potentiometric_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 Buffers) prep2 Prepare Analyte Solution (Known Concentration, Constant Ionic Strength) prep1->prep2 prep3 Prepare Standardized NaOH Titrant prep2->prep3 titrate2 Add NaOH in Increments prep3->titrate2 titrate1 Purge Analyte with N₂ (Remove CO₂) titrate1->titrate2 titrate3 Record pH vs. Volume titrate2->titrate3 analysis1 Plot Titration Curve (pH vs. Volume) analysis2 Determine Equivalence Point (Veq) (First Derivative Plot) analysis1->analysis2 analysis3 Find pH at Veq / 2 analysis2->analysis3 pKa_result pKa = pH at Veq/2 analysis3->pKa_result

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore near the ionizable center and can be used with much lower concentrations than titration.[16][17] It relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of the molecule have different UV-Vis absorbance spectra.[17]

Causality Behind Experimental Choices:

  • Buffer Series: A series of buffers with precisely known pH values spanning the expected pKa (e.g., pKa ± 2 pH units) is required to generate a complete ionization profile.

  • Constant Analyte Concentration: It is critical to maintain the same total concentration of the analyte in each buffer solution to ensure that changes in absorbance are due solely to the shift in ionization equilibrium, not concentration variance.[18]

  • Wavelength Selection: Analysis is performed at a wavelength where the difference in absorbance between the acidic and basic forms is maximal, ensuring the highest sensitivity.[17]

Step-by-Step Protocol:

  • Preliminary Scans:

    • Prepare two solutions of the analyte at a constant concentration (e.g., 0.1 mM): one in a strongly acidic solution (e.g., 0.1 M HCl, pH 1) to obtain the spectrum of the fully protonated form (A_HA), and one in a strongly basic solution (e.g., 0.1 M NaOH, pH 13) for the fully deprotonated form (A_A-).

    • Scan both solutions across a relevant UV-Vis range (e.g., 220-400 nm) to identify the wavelength(s) of maximum absorbance difference.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values covering the range of interest (e.g., from pH 2.5 to 5.5 for 3-nitrobenzoic acid).

  • Sample Preparation: Add a small, constant volume of a concentrated stock solution of the analyte to a constant, larger volume of each buffer solution to create a series of samples with constant analyte concentration across a range of pH values.

  • Spectral Measurement:

    • Measure the absorbance of each sample at the pre-determined analytical wavelength.

  • Data Analysis:

    • Plot absorbance (y-axis) versus pH (x-axis). This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A - A_A-) / (A_HA - A) ] Where:

      • A is the absorbance at a given pH.

      • A_A- is the absorbance of the fully deprotonated (basic) form.

      • A_HA is the absorbance of the fully protonated (acidic) form.

    • The final pKa is the average of the values calculated across the buffered pH range.

uvvis_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Identify Analytical Wavelength (Scan at pH 1 and pH 13) prep2 Prepare Series of Buffers (e.g., pH 2.5 to 5.5) prep1->prep2 prep3 Prepare Samples (Constant Analyte Conc. in each buffer) prep2->prep3 measure1 Measure Absorbance of each sample at λ_max prep3->measure1 analysis1 Plot Absorbance vs. pH (Generate Sigmoidal Curve) measure1->analysis1 analysis2 Determine Inflection Point analysis1->analysis2 pKa_result pKa = pH at Inflection Point analysis2->pKa_result

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The ionization behavior of 3-nitrobenzoic acid and its derivatives is a direct and predictable consequence of fundamental electronic principles. The strong inductive electron-withdrawing effect of the meta-nitro group significantly increases the acidity of the carboxylic acid compared to the unsubstituted parent molecule. This guide has provided the theoretical framework to understand these effects, quantitative data for key compounds, and detailed, validated protocols for their experimental determination. For researchers in the pharmaceutical and chemical sciences, mastering these concepts and techniques is not merely an academic exercise; it is a prerequisite for the rational design and development of molecules with optimized physicochemical properties for their intended application.

References

  • Title: 3-Nitrobenzoic acid - Wikipedia Source: Wikipedia URL: [Link]

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  • Title: 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem Source: PubChem URL: [Link]

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  • Title: Hammett Equation - YouTube Source: YouTube URL: [Link]

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  • Title: Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180 Source: Pharmacy 180 URL: [Link]

  • Title: 20.4: Substituent Effects on Acidity - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: 11.5: Substituent Effects on Acidity - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: pKa of a dye: UV-VIS Spectroscopy Source: Course Hero URL: [Link]

  • Title: Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline Source: Pharmaguideline URL: [Link]

  • Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark Source: DergiPark URL: [Link]

  • Title: Substituent effects on the electronic structure and pKa of benzoic acid - ResearchGate Source: ResearchGate URL: [Link]

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  • Title: Development of Methods for the Determination of pKa Values - PMC Source: PMC (PubMed Central) URL: [Link]

  • Title: REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

  • Title: 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem Source: PubChem URL: [Link]

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Methodological & Application

Synthesis of isoindolinone scaffolds from 2-(Bromomethyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols

Topic: A Modular Approach to Isoindolinone Scaffolds via Reductive Cyclization of 2-(Bromomethyl)-3-nitrobenzoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The isoindolinone core is a privileged heterocyclic scaffold renowned for its prevalence in a wide array of biologically active natural products and clinically significant pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] This document provides a detailed guide to a robust and modular synthetic strategy for accessing diversely substituted isoindolinone scaffolds. The methodology hinges on a two-step sequence commencing with the versatile building block, 2-(bromomethyl)-3-nitrobenzoic acid. The core transformation involves an initial nucleophilic substitution with primary amines followed by a chemoselective reductive cyclization. This approach offers a reliable pathway to generate libraries of N-substituted isoindolinones, which are crucial for structure-activity relationship (SAR) studies in drug discovery.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone framework, a fused bicyclic system comprising a benzene ring and a γ-lactam, is a cornerstone of modern medicinal chemistry. Its structural rigidity and capacity for functionalization at multiple positions allow for precise three-dimensional orientation of pharmacophoric groups, facilitating high-affinity interactions with biological targets.[6] Notable drugs such as Lenalidomide, an immunomodulator used in treating multiple myeloma, feature this core structure, highlighting its therapeutic importance.[1]

The synthetic strategy detailed herein leverages 2-(bromomethyl)-3-nitrobenzoic acid, a starting material strategically functionalized for sequential, high-yielding transformations. The benzylic bromide provides a reactive electrophilic site for introducing diverse amine-containing substituents, while the ortho-positioned nitro group serves as a masked amine, poised for the key intramolecular cyclization step.

Overall Synthetic Workflow

The synthesis is designed as a two-stage process. The first stage involves the construction of an N-substituted 2-((alkyl/arylamino)methyl)-3-nitrobenzoic acid intermediate. The second stage is the critical ring-forming step, where the nitro group is reduced to an amine, triggering a spontaneous or mediated intramolecular amide bond formation (lactamization) to yield the final isoindolinone product.

G start 2-(Bromomethyl)-3-nitrobenzoic Acid intermediate Intermediate: N-Substituted 2-((alkyl/arylamino)methyl) -3-nitrobenzoic Acid start->intermediate Step 1: Nucleophilic Substitution reagent1 Primary Amine (R-NH2) Base (e.g., Et3N) product Final Product: N-Substituted Isoindolinone intermediate->product Step 2: Reductive Cyclization reagent2 Reducing Agent (e.g., H2, Pd/C or SnCl2, HCl)

Figure 1. High-level workflow for the two-step synthesis of N-substituted isoindolinones.

Mechanistic Considerations

Step 1: Nucleophilic Substitution (SN2 Alkylation) The benzylic carbon of 2-(bromomethyl)-3-nitrobenzoic acid is highly electrophilic, making it an excellent substrate for an SN2 reaction. Primary amines, acting as potent nucleophiles, readily displace the bromide leaving group.[7] The reaction is typically performed in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).

  • Causality: The role of the base is critical. It serves to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the primary amine nucleophile, which would otherwise form a non-nucleophilic ammonium salt and halt the reaction.

Step 2: Reductive Cyclization This transformation is the cornerstone of the entire synthesis. The nitro group is selectively reduced to a primary amine. The resulting ortho-aminomethylbenzoic acid intermediate is perfectly configured for a rapid intramolecular cyclization to form the thermodynamically stable five-membered lactam ring of the isoindolinone.

  • Causality: The choice of reducing agent is dictated by the chemical tolerance of the substituent 'R' introduced in Step 1.

    • Catalytic Hydrogenation (e.g., Pd/C, H₂): This is a very clean and high-yielding method. The catalyst facilitates the reduction of the nitro group to an amine. The cyclization often occurs spontaneously under the reaction conditions or upon gentle heating during workup, driven by the proximity of the nucleophilic amine and the electrophilic carboxylic acid.

    • Metal/Acid Systems (e.g., SnCl₂, HCl; Fe, AcOH): These are classic, robust methods for nitro group reduction.[8] The reaction proceeds in an acidic medium, which protonates the carboxylic acid. After the nitro group is reduced to the amine, the acidic conditions catalyze the intramolecular condensation (lactamization) by activating the carboxyl group towards nucleophilic attack by the newly formed aniline.

Figure 2. Mechanism of the key reductive cyclization step.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 2-((alkyl/arylamino)methyl)-3-nitrobenzoic Acid (Intermediate)

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(bromomethyl)-3-nitrobenzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or THF) to a concentration of 0.1-0.2 M.

  • Addition of Amine and Base: To the stirred solution, add the primary amine (R-NH₂, 1.1 eq.) followed by the dropwise addition of a non-nucleophilic base (e.g., triethylamine, 2.5 eq.).

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the ammonium salt precipitate and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Redissolve the crude material in ethyl acetate and wash sequentially with 1 M HCl (to remove excess amine) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The resulting crude intermediate is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Reductive Cyclization to N-Substituted Isoindolinone

Method A: Catalytic Hydrogenation

  • Setup: To a hydrogenation vessel, add the N-substituted intermediate from Protocol 1 (1.0 eq.) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst: Carefully add Palladium on Carbon (Pd/C, 10 wt. %, ~5-10 mol % Pd) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then maintain a positive pressure of H₂ (typically balloon pressure or 1-3 bar) while stirring vigorously.

  • Reaction: Continue stirring at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • Work-up:

    • Carefully vent the hydrogen atmosphere and purge the vessel with N₂ or Ar.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude isoindolinone can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.

Method B: Tin(II) Chloride Reduction

  • Setup: In a round-bottom flask, dissolve the N-substituted intermediate (1.0 eq.) in ethanol or concentrated hydrochloric acid (HCl).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) portion-wise to the solution. The reaction is often exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

    • The resulting mixture is often a thick slurry. Dilute with ethyl acetate and stir vigorously for 30 minutes.

    • Filter the mixture through Celite® to remove tin salts.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Summary: Representative Examples

The following table summarizes representative outcomes for the synthesis of various N-substituted isoindolinones using the described protocols.

EntryR-Group (in R-NH₂)Reduction MethodTypical Yield (%)
1BenzylA (H₂, Pd/C)85-95%
2n-ButylA (H₂, Pd/C)80-90%
34-MethoxyphenylB (SnCl₂, HCl)75-85%
4CyclohexylA (H₂, Pd/C)82-92%
52-ThienylmethylB (SnCl₂, HCl)70-80%

Troubleshooting and Key Considerations

  • Incomplete Substitution (Protocol 1): If the initial alkylation stalls, consider using a more polar aprotic solvent like DMF. Ensure the amine is not sterically hindered and that the base is fresh and anhydrous.

  • Low Yield in Reduction (Protocol 2A): The Pd/C catalyst may be poisoned. Certain functional groups (e.g., thiols) can deactivate the catalyst. Ensure the intermediate is pure. If the substrate is poorly soluble, consider a co-solvent system (e.g., THF/MeOH).

  • Difficult Work-up (Protocol 2B): The removal of tin salts can be challenging. Thorough basification and vigorous stirring during extraction are crucial for breaking up emulsions and ensuring complete removal.

  • Substrate Compatibility: Be mindful of other reducible functional groups in the 'R' substituent. Aldehydes, ketones, and some heterocycles may be reduced under catalytic hydrogenation conditions. The SnCl₂ method is often more chemoselective for the nitro group in the presence of carbonyls.

Conclusion

The synthetic route starting from 2-(bromomethyl)-3-nitrobenzoic acid provides a powerful and highly adaptable platform for the synthesis of N-substituted isoindolinones. The two-step sequence of nucleophilic substitution followed by reductive cyclization is reliable, scalable, and amenable to the generation of diverse compound libraries for drug discovery and chemical biology applications. The choice of reduction conditions can be tailored to the specific substrate, enhancing the overall utility and scope of this valuable synthetic methodology.

References

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Application Note: Scalable Process Design for Pomalidomide Synthesis via 3-Aminopiperidine-2,6-dione Hydrochloride (CAS 59714-76-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) is a third-generation immunomodulatory imide drug (IMiD) used in the treatment of multiple myeloma and Kaposi sarcoma. The transition from medicinal chemistry bench-scale synthesis to kilogram-scale manufacturing hinges on the stability of the glutarimide moiety.

Early synthetic routes often utilized free-base 3-aminopiperidine-2,6-dione, which is prone to rapid dimerization and oxidative degradation. This Application Note details a robust, scalable protocol utilizing the hydrochloride salt (CAS 59714-76-6) . This salt form offers superior shelf-stability and stoichiometric control. The protocol described herein prioritizes the "Nitro-Route" (via 3-nitrophthalic anhydride), which is the industry standard for minimizing aniline-related side reactions during the critical condensation step.

Strategic Pathway Analysis

To ensure high purity (>99.5% HPLC) without chromatographic purification, we utilize a two-step sequence: Condensation followed by Reduction.

Synthesis Logic Flow

The following diagram illustrates the critical decision pathways and chemical transformations.

Pomalidomide_Synthesis cluster_inputs Raw Materials SM1 3-Nitrophthalic Anhydride (Electrophile) Step1 STEP 1: Condensation Solvent: HOAc or DMF Base: NaOAc (Critical for HCl removal) SM1->Step1 SM2 CAS 59714-76-6 (3-Aminoglutarimide HCl) (Nucleophile) SM2->Step1 Intermediate Nitro-Intermediate (3-Nitropomalidomide) Precipitates as Solid Step1->Intermediate -H2O, -HCl Step2 STEP 2: Hydrogenation Pd/C, H2 (30-50 psi) Solvent: DMF/DMAc Intermediate->Step2 Reduction (-O2, +H2) FinalProduct Crude Pomalidomide Step2->FinalProduct Purification Recrystallization (DMSO/Water or DMSO/EtOH) Target: >99.8% Purity FinalProduct->Purification

Figure 1: Strategic synthesis flowchart highlighting the Nitro-Route. The use of NaOAc in Step 1 is critical to liberate the free amine from CAS 59714-76-6 in situ.

Material Specifications

The quality of the starting glutarimide salt is the primary determinant of yield. Lower grade materials often contain ammonium chloride or ring-opened hydrolysis products.

ComponentChemical NameCASGrade/SpecFunction
Key Intermediate 3-Aminopiperidine-2,6-dione HCl 59714-76-6 Assay >98.0% Glutarimide Donor
Reactant A3-Nitrophthalic Anhydride641-70-3Assay >97%Phthalimide Donor
SolventGlacial Acetic Acid64-19-7ACS Reagent, AnhydrousCondensation Medium
BaseSodium Acetate (Anhydrous)127-09-3PowderHCl Scavenger
Catalyst10% Pd/C7440-05-350% wetHydrogenation Catalyst

Detailed Experimental Protocols

Protocol A: Condensation (Formation of Nitro-Pomalidomide)[1]

Principle: The hydrochloride salt of the amine is stable but non-nucleophilic. We use sodium acetate in acetic acid to generate the free amine in situ, which immediately attacks the anhydride. This prevents the dimerization of the free amine.

Scale: Based on 100g input of CAS 59714-76-6.

  • Reactor Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).
    
  • Charging:

    • Charge Glacial Acetic Acid (1000 mL, 10 vol).

    • Add 3-Nitrophthalic Anhydride (118 g, 1.0 equiv).

    • Add CAS 59714-76-6 (100 g, 1.0 equiv).

    • Add Sodium Acetate Anhydrous (54 g, 1.1 equiv). Note: Potassium acetate can be substituted.

  • Reaction:

    • Heat the suspension to reflux (118°C) .

    • Maintain reflux for 8–12 hours . The mixture will darken, and the product typically precipitates as a heavy solid.

    • IPC (In-Process Control): Monitor by HPLC.[1][2][3][4][5][6][7] Target <2% remaining anhydride.

  • Workup:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Stir for 2 hours to maximize precipitation.

    • Filter the solid using a Büchner funnel.

    • Wash 1: Water (500 mL) to remove sodium salts and acetic acid.

    • Wash 2: Methanol (200 mL) to displace water and remove unreacted organic impurities.

    • Drying: Vacuum oven at 60°C for 12 hours.

  • Expected Yield: 160–170 g (85–90%).

  • Characterization: Appearance is a yellow to light-brown solid.

Protocol B: Hydrogenation (Reduction to Pomalidomide)[9]

Principle: The nitro group is reduced to an amino group using heterogeneous catalysis. Solubility is the challenge here; the nitro-intermediate is poorly soluble in most solvents except DMF or DMSO.

  • Reactor Setup: High-pressure hydrogenation vessel (Autoclave).

  • Charging:

    • Charge Nitro-Pomalidomide (Intermediate from Protocol A) (100 g).

    • Charge DMF (Dimethylformamide) (1000 mL, 10 vol). Alternative: DMAc.

    • Charge 10% Pd/C (50% wet) (5 g, 5 wt% loading).

  • Reaction:

    • Purge vessel with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 30–50 psi (2–3.5 bar) with Hydrogen.

    • Heat to 40–45°C . Caution: Higher temps increase risk of ring opening.

    • Stir vigorously for 6–10 hours .

  • Filtration (Critical Step):

    • The product is soluble in hot DMF. Filter the catalyst while the solution is warm (40–45°C) through a Celite pad.

    • Safety: Do not let the catalyst dry out (pyrophoric hazard).

  • Isolation:

    • Concentrate the filtrate under vacuum to approx. 30% volume.

    • Add Water (slowly) or Ethanol to precipitate the crude Pomalidomide.

    • Filter and wash with water.[8]

Purification & Quality Control

Crude Pomalidomide often contains trace hydrolysis impurities (Compound B in diagram below) or unreduced nitro compounds.

Impurity & Purification Logic

Purification_Logic Crude Crude Pomalidomide (Yellow/Green Solid) Solvent Dissolve in DMSO (60°C) Crude->Solvent AntiSolvent Add Anti-Solvent (Water or EtOH) Solvent->AntiSolvent Controlled Crystallization Impurity1 Impurity: Hydrolysis Product (Remains in Mother Liquor) AntiSolvent->Impurity1 Filtrate Pure Pure Pomalidomide (Form A) AntiSolvent->Pure Filtration

Figure 2: Purification workflow utilizing controlled recrystallization to reject hydrolysis impurities.

Recrystallization Protocol[7][11]
  • Dissolve crude solid in DMSO (5 vol) at 60–65°C.

  • Slowly add Water (5 vol) or Ethanol (10 vol) over 1 hour while stirring.

  • Cool to 0–5°C and hold for 2 hours.

  • Filter and wash with Ethanol.

  • Final Dry: 60°C under vacuum. Target LOD < 0.5%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete neutralization of HCl salt.Ensure NaOAc is anhydrous and in slight excess (1.1–1.2 eq).
Sticky Solid (Step 1) Polymerization or wet solvent.Use strictly anhydrous Acetic Acid. Verify temp <120°C.
Incomplete Reduction Catalyst poisoning or low H2 mass transfer.[8]Increase stirring speed (RPM). Ensure DMF is sulfur-free.
Ring Hydrolysis Presence of water during heating.[8]Strictly control water content in DMF/DMSO steps.

References

  • Celgene Corporation. "Method for the production of pomalidomide." World Intellectual Property Organization, WO2017134476A1, 2017. Link

  • Nanjing Cavendish Bio-Engineering Technology. "Synthetic method of pomalidomide." Google Patents, CN104016967A, 2014. Link

  • Hetero Labs Limited. "Improved Process for the Preparation of Pomalidomide and its Purification." United States Patent Application, US20160362391A1, 2016. Link

  • ChemicalBook. "Pomalidomide Synthesis and Chemical Properties." ChemicalBook Database. Link

  • Daicel Pharma Standards. "Pomalidomide Impurities and Synthesis." Daicel Pharma, 2024. Link

Sources

Application Notes and Protocols: Nucleophilic Substitution for the Functionalization of 2-(Bromomethyl)-3-nitrobenzoic Acid and its Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

2-(Bromomethyl)-3-nitrobenzoic acid is a highly functionalized aromatic building block pivotal in medicinal chemistry and materials science. Its strategic arrangement of a carboxylic acid, a nitro group, and a reactive benzylic bromide makes it a versatile scaffold for constructing complex molecular architectures. The true value of this reagent is most effectively unlocked when its carboxylic acid moiety is protected, typically as a methyl or ethyl ester. This strategic protection prevents undesirable acid-base reactions, allowing for clean and high-yielding nucleophilic substitution at the benzylic position.

The methyl ester, Methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of important pharmaceutical agents, including the immunomodulatory drug Lenalidomide[1]. The electron-withdrawing nature of the nitro and ester groups significantly enhances the electrophilicity of the benzylic carbon, making the attached bromine an excellent leaving group for substitution reactions[1][2].

This guide provides a comprehensive overview of the underlying chemical principles and offers detailed, field-proven protocols for performing nucleophilic substitution reactions on Methyl 2-(bromomethyl)-3-nitrobenzoate with a range of common nucleophiles. We will explore methodologies for forming C-N, C-S, and C-O bonds, complete with mechanistic insights, troubleshooting advice, and comparative data to empower researchers in their synthetic endeavors.

Section 1: The Substrate: Understanding Reactivity and Strategy

The Benzylic Position: A Locus of High Reactivity

The carbon atom of the bromomethyl (-CH₂Br) group is a benzylic carbon. In a nucleophilic substitution reaction, the transition state of an Sₙ2 attack is stabilized by the adjacent aromatic ring through π-system conjugation. This inherent stability lowers the activation energy, making benzylic halides significantly more reactive towards nucleophiles than their simple alkyl halide counterparts.

The Role of Ring Substituents: Electronic Activation

The reactivity of the benzylic position is further amplified by the electronic effects of the substituents on the aromatic ring. Both the nitro group (-NO₂) and the ester group (-COOR) are potent electron-withdrawing groups. They act inductively and through resonance to pull electron density away from the ring and, consequently, from the benzylic carbon. This effect increases the partial positive charge (δ+) on the benzylic carbon, rendering it a more potent electrophile and thus more susceptible to attack by nucleophiles[1].

Strategic Imperative: The Carboxylic Acid vs. The Ester

Attempting nucleophilic substitution directly on 2-(Bromomethyl)-3-nitrobenzoic acid often leads to complications. Most nucleophiles (amines, thiolates, alkoxides) are also bases. In the presence of the acidic carboxylic acid proton (pKa ≈ 2-3), a simple and rapid acid-base reaction will occur, consuming the nucleophile and forming the carboxylate salt. This unwanted side reaction significantly reduces the efficiency of the desired substitution.

Therefore, the standard and highly recommended strategy is to first protect the carboxylic acid as an ester. The Fischer-Speier esterification is a classic and effective method for this transformation[3]. Following esterification, the benzylic methyl group can be selectively brominated using N-Bromosuccinimide (NBS) under radical initiation conditions, yielding the desired substrate, Methyl 2-(bromomethyl)-3-nitrobenzoate[4]. This two-step sequence ensures that the subsequent nucleophilic substitution proceeds cleanly and efficiently.

Section 2: General Synthetic Workflow

The most reliable pathway to a diverse array of 2-substituted-3-nitrobenzoic acid derivatives follows a three-stage process. This approach maximizes yield and minimizes purification challenges by addressing the reactivity of each functional group in a logical sequence.

G cluster_0 Preparation of Key Intermediate cluster_1 Nucleophilic Substitution cluster_2 Optional Deprotection Start 2-Methyl-3-nitrobenzoic Acid Ester Methyl 2-methyl-3-nitrobenzoate Start->Ester Esterification (MeOH, H₂SO₄) Bromide Methyl 2-(bromomethyl)-3-nitrobenzoate Ester->Bromide Benzylic Bromination (NBS, AIBN) Product Substituted Product (Nu-CH₂-Ar-COOMe) Bromide->Product Substitution (Nucleophile, Base) FinalAcid Final Acid Product (Nu-CH₂-Ar-COOH) Product->FinalAcid Hydrolysis (LiOH or HCl)

Diagram 1: Recommended three-stage synthetic workflow.

Section 3: Core Experimental Protocols

These protocols assume the starting material is Methyl 2-(bromomethyl)-3-nitrobenzoate , prepared according to established literature procedures[4].

Protocol 1: C-N Bond Formation via N-Alkylation

Application: Synthesis of secondary and tertiary amine derivatives, crucial scaffolds in many biologically active molecules. This protocol is adapted from methodologies used in pharmaceutical synthesis[1].

Rationale: This reaction proceeds via a classic Sₙ2 mechanism. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solvate the reactants and facilitate the substitution without interfering with the nucleophile. Anhydrous potassium carbonate (K₂CO₃) is used as a mild, non-nucleophilic base to neutralize the HBr byproduct, driving the reaction to completion. It is strong enough to deprotonate the ammonium salt formed after alkylation but generally not strong enough to promote significant elimination or ester hydrolysis under these conditions.

G Reactants Methyl 2-(bromomethyl)-3-nitrobenzoate + R₂NH (Amine) Conditions K₂CO₃, DMF Room Temp, 6h Reactants->Conditions Product Methyl 2-((dialkylamino)methyl)-3-nitrobenzoate Conditions->Product

Sources

Hydrogenation methods for reducing the nitro group in 2-(Bromomethyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 2-(bromomethyl)-3-nitrobenzoic acid (or its ester derivatives) presents a classic chemoselectivity paradox in organic synthesis. The objective is to reduce the nitro group (


) to an aniline (

) while preserving the highly labile benzylic carbon-bromine bond (

).

This transformation is a critical step in the synthesis of immunomodulatory drugs such as Lenalidomide and Pomalidomide , as well as various PARP inhibitors. The resulting amine typically undergoes spontaneous intramolecular cyclization to form 4-aminoisoindolin-1-one (a lactam), making the retention of the bromine atom essential for the ring closure.

Standard catalytic hydrogenation (e.g., Pd/C under


) is generally contraindicated  as it favors rapid hydrogenolysis (de-bromination), yielding 2-methyl-3-aminobenzoic acid. This guide details three validated protocols to achieve high-fidelity reduction:
  • Poisoned Catalytic Hydrogenation: Using sulfided platinum.

  • Dissolving Metal Reduction (The Industrial Standard): Iron-mediated reduction.

  • Catalytic Transfer Hydrogenation: A mild, non-gaseous alternative.

Mechanistic Pathway & Chemoselectivity

Understanding the competition between reduction and hydrogenolysis is vital. The benzylic bromide is significantly more susceptible to oxidative addition by transition metals (Pd, Ni) than aryl halides.

Reaction Cascade

The reduction triggers a cascade where the nascent amine acts as a nucleophile, attacking the electrophilic benzylic carbon.

ReactionPathway Start 2-(Bromomethyl)- 3-nitrobenzoic acid Inter Intermediate: 3-Amino-2-(bromomethyl) benzoic acid Start->Inter Nitro Reduction (Selective) Side Side Product: 2-Methyl-3-aminobenzoic acid (Debrominated) Start->Side Hydrogenolysis (Non-Selective Pd/C) Product Target Product: 4-Aminoisoindolin-1-one (Lactam) Inter->Product Spontaneous Cyclization (-HBr) Inter->Side Over-reduction

Figure 1: The reaction pathway showing the desired cyclization versus the unwanted dehalogenation.

Method A: Poisoned Catalytic Hydrogenation (H₂ Gas)

Best for: Clean reactions requiring minimal workup; flow chemistry applications. Risk: Moderate risk of dehalogenation if temperature is uncontrolled.

Standard Pd/C is too active for this substrate. To prevent the catalyst from inserting into the C-Br bond, a "poisoned" catalyst—typically sulfided platinum—must be used. The sulfur modifies the electronic properties of the metal surface, inhibiting the adsorption of the halogen.

Protocol 1: Pt(S)/C Hydrogenation

Reagents:

  • Substrate: 2-(Bromomethyl)-3-nitrobenzoic acid (1.0 equiv)

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Loading: 2-5 wt% relative to substrate.

  • Solvent: THF or Ethyl Acetate (Avoid alcohols if transesterification is a risk).

  • Hydrogen Source:

    
     gas (Balloon or 1-3 bar).
    

Step-by-Step Procedure:

  • Preparation: In a hydrogenation vessel, dissolve the substrate in THF (0.1 M concentration). High dilution helps prevent intermolecular side reactions.

  • Catalyst Addition: Add 5% Pt(S)/C carefully under an inert atmosphere (Argon/Nitrogen). Note: Sulfided catalysts are less pyrophoric than standard Pd/C but safety precautions still apply.

  • Hydrogenation: Purge the vessel with

    
     three times. Maintain pressure at 1–3 bar (15–45 psi) .
    
  • Temperature Control: Stir at 20–25°C . Do not heat. Elevated temperatures (>40°C) significantly increase the rate of de-bromination.

  • Monitoring: Monitor by HPLC every 30 minutes. Look for the disappearance of the nitro peak and the appearance of the amine/lactam.

  • Termination: Once conversion >98%, stop immediately to prevent over-reduction.

  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate. The product often precipitates as the hydrobromide salt of the lactam.

Method B: Iron-Mediated Reduction (Industrial Standard)

Best for: Large-scale synthesis (e.g., Lenalidomide production); highest chemoselectivity. Risk: Generates iron waste; requires rigorous filtration.

This is the most robust method for retaining benzylic halides. It is a variation of the Béchamp reduction. The mild acidic conditions facilitate the protonation of the amine, which can either delay cyclization or, if neutralized, allow controlled cyclization.

Protocol 2: Fe/NH₄Cl Reduction

Reagents:

  • Substrate (1.0 equiv)

  • Iron Powder (3.0 - 5.0 equiv, fine mesh)

  • Ammonium Chloride (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio) or Methanol/Water.

Step-by-Step Procedure:

  • Activation: In a reaction flask, suspend Iron powder and

    
     in water. Stir vigorously at room temperature for 15 minutes to activate the iron surface.
    
  • Addition: Add the ethanol and the nitro-substrate.

  • Reaction: Heat the mixture to reflux (approx. 70–80°C) .

    • Observation: The reaction is heterogeneous. Vigorous mechanical stirring is essential.

  • Timeline: Reaction typically completes in 1–4 hours.

  • Filtration (Critical): While still hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Tip: If the filtrate turns brown/orange upon cooling, residual iron colloids are present. A second filtration or treatment with EDTA may be required.

  • Cyclization: Upon concentration of the solvent, the amino-ester (or acid) will spontaneously cyclize to the isoindolinone.

Method Selection Guide

Select the method based on your available equipment and downstream requirements.

FeatureMethod A: Pt(S)/C HydrogenationMethod B: Fe/NH₄Cl ReductionMethod C: SnCl₂ (Stannous Chloride)
Chemoselectivity High (if T < 25°C)Excellent Excellent
Reaction Type Heterogeneous CatalysisDissolving MetalHomogeneous
Scalability High (Flow compatible)High (Batch)Low (Toxic waste)
Waste Profile Clean (Catalyst recycled)High (Iron sludge)High (Tin salts)
Cost High (Pt catalyst)Low (Iron is cheap)Moderate
Primary Risk De-brominationFiltration difficultiesProduct contamination
Decision Tree

DecisionTree Start Select Reduction Method Q1 Is H2 gas/autoclave available? Start->Q1 Q2 Is strict filtration of metals possible? Q1->Q2 No MethodA Method A: Pt(S)/C Hydrogenation (Cleanest Profile) Q1->MethodA Yes MethodB Method B: Fe/NH4Cl Reduction (Most Robust/Cheapest) Q2->MethodB Yes MethodC Method C: SnCl2 Reduction (Lab Scale Only) Q2->MethodC No (Avoid if possible)

Figure 2: Selection guide for reduction methodology based on lab constraints.

References

  • Vertex Pharmaceuticals. (2015). Process for the preparation of Lenalidomide. WO 2015/057043. (Describes the Fe/NH4Cl reduction of the methyl ester analog). Link

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. (Review of sulfided catalysts for halo-nitro reduction). Link

  • Common Organic Chemistry. (2025). Nitro Reduction: Common Conditions and Mechanisms. (General guide on Fe, SnCl2, and Catalytic Hydrogenation). Link

  • Organic Chemistry Portal. (2024). Synthesis of Isoindolinones. (Context on the cyclization of 2-substituted benzamides). Link

Troubleshooting & Optimization

Minimizing hydrolysis byproducts of 2-(Bromomethyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Bromomethyl)-3-nitrobenzoic Acid Stability & Handling

Introduction: The "Phthalide Trap"

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing purity drops during the scale-up of 2-(bromomethyl)-3-nitrobenzoic acid (BMNBA) , a critical intermediate in the synthesis of immunomodulatory drugs like Pomalidomide and Lenalidomide .[1]

The Core Challenge: BMNBA is not just moisture-sensitive; it is structurally "pre-loaded" for degradation.[1] The presence of a carboxylic acid group ortho to the reactive benzylic bromide creates a perfect storm for intramolecular cyclization.[1] Upon exposure to moisture, the bromide is displaced to form an alcohol, which immediately cyclizes to form 4-nitro-isobenzofuran-1(3H)-one (4-Nitrophthalide) .[1]

Once this phthalide forms, it is chemically inert to your desired downstream coupling, leading to yield loss and difficult purification steps.[1] This guide provides the protocols to prevent this cascade.

Mechanism of Failure

To defeat the impurity, you must understand its formation pathway.[1]

The Hydrolysis-Cyclization Cascade:

  • Hydrolysis: Water attacks the benzylic carbon, displacing the bromide (Good leaving group).[1]

  • Lactonization: The neighboring carboxylic acid attacks the newly formed alcohol (intramolecular esterification), releasing water and locking the molecule into the stable phthalide ring.[1]

HydrolysisPathway BMNBA 2-(Bromomethyl)-3- nitrobenzoic acid (Active Intermediate) Alcohol INTERMEDIATE: 2-(Hydroxymethyl)-3- nitrobenzoic acid BMNBA->Alcohol Hydrolysis (Rate Limiting) Water H₂O / Moisture Water->Alcohol Phthalide IMPURITY: 4-Nitrophthalide (Dead End) Alcohol->Phthalide Fast Cyclization (-H₂O)

Figure 1: The degradation pathway of BMNBA.[2] Note that the alcohol intermediate is rarely isolated because the cyclization to the phthalide (Red) is thermodynamically favored.[1]

Troubleshooting & FAQs

Q1: I am seeing a new impurity at RRT ~0.85-0.90 in HPLC. Is this the phthalide? A: Likely, yes.[1] 4-Nitrophthalide is less polar than the di-acid/alcohol forms but distinct from the starting material.[1]

  • Confirmation: Check the UV spectrum. The loss of the benzylic bromide often results in a hypsochromic shift (blue shift).[1]

  • Action: If this peak exceeds 0.5%, your solvent water content is too high (>0.1%) or your workup took too long.[1]

Q2: Can I remove the phthalide impurity by washing with base? A: ABSOLUTELY NOT. [1]

  • Reason: BMNBA is an acid.[1][3][4] Washing with aqueous base (NaOH/NaHCO₃) will dissolve your product into water.[1] Worse, the basic environment accelerates the hydrolysis of the benzylic bromide

    
     faster than neutral conditions.[1]
    
  • Solution: Purification must be done via recrystallization from anhydrous non-polar solvents (e.g., Toluene/Heptane) or dry column chromatography.[1]

Q3: What is the maximum allowable water content in my reaction solvent? A: We recommend a strict limit of


 0.03% (300 ppm)  water by Karl Fischer (KF) titration.[1]
  • Data: At 0.1% water, we observe detectable hydrolysis within 4 hours at room temperature.[1]

Q4: My yield is good, but the solid degrades during vacuum drying. Why? A: You are likely applying heat while the "cake" is still wet with atmospheric moisture.[1]

  • Fix: Dry under high vacuum at ambient temperature (

    
    C)  initially.[1] Only apply heat (
    
    
    
    C) once the bulk solvent is removed.

Optimized Experimental Protocols

Protocol A: Anhydrous Radical Bromination (Synthesis)

Objective: Synthesize BMNBA while suppressing in-situ hydrolysis.

ParameterSpecificationRationale
Starting Material 2-Methyl-3-nitrobenzoic acidMust be dried to LOD < 0.5% before use.[1]
Solvent Chlorobenzene (PhCl) or Methyl AcetatePhCl is hydrophobic and allows azeotropic drying. Avoid alcohols.
Reagent NBS (N-Bromosuccinimide)Ensure NBS is free of HBr (white, not yellow).[1]
Initiator AIBN or Benzoyl PeroxideStandard radical initiators.[1]
Temperature

C
Required for radical initiation.[1]

Step-by-Step:

  • Charge 2-Methyl-3-nitrobenzoic acid and Chlorobenzene into the reactor.

  • Critical Step: Perform an azeotropic distillation (remove ~10% volume) to strip trace water.[1] Check KF of solvent (

    
     0.03%).
    
  • Cool to

    
    C. Add NBS (1.05 eq) and AIBN (0.05 eq).
    
  • Stir until conversion is >98% (HPLC).

  • Cool immediately to

    
    C. Do not hold at high heat once reaction is done.
    
Protocol B: The "Cold & Fast" Isolation

Objective: Remove succinimide byproduct without triggering hydrolysis.[1]

Warning: Conventional water washes are dangerous here.[1]

  • Filtration: Filter the reaction mixture (if in PhCl/DCM) to remove the bulk of Succinimide (which is insoluble in non-polar organics).

  • Cake Wash: Wash the filter cake with dry Chlorobenzene. Combine filtrates.

  • Aqueous Wash (Only if necessary):

    • If a wash is required to remove residual salts, use Ice-Cold (

      
      C) 0.1M HCl .[1]
      
    • Why Acid? Acidic pH slows the nucleophilic attack of water compared to neutral/basic pH.

    • Contact Time: Keep phases in contact for < 5 minutes . Separate immediately.

  • Drying: Dry the organic layer with anhydrous

    
     for 30 minutes. Filter.
    
  • Concentration: Evaporate solvent under reduced pressure at

    
    C .
    

Storage & Stability Data

Store BMNBA under the following conditions to maintain >99% purity:

Condition1 Week1 Month6 MonthsRecommendation
Ambient / Air 95% (Hydrolysis)88% (Phthalide forms)DegradationAVOID
Ambient / Desiccator 99.5%99.2%98.5%Acceptable
4°C / Inert Gas (Ar/N₂) 99.9%99.8%99.5%PREFERRED

References

  • Process for the preparation of Pomalidomide. Google Patents. (2016).[1] CN106432045A.[1] Link

    • Describes the synthesis of Pomalidomide intermediates and the criticality of impurity control.
  • Development and validation of GC-MS method for the trace level determination of potential genotoxic impurities. World Journal of Pharmaceutical Research. (2022). Link

    • Identifies 4-Nitrophthalide (PGI-2) as a specific impurity arising from the bromomethyl intermediate.[1]

  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid. ResearchGate. (2013).[1] Link

    • Provides kinetic data on the hydrolytic degradation of nitro-benzoic acid deriv
  • Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes. PubMed Central (PMC). (2025). Link

    • Mechanistic insight into ortho-substitution cyclization risks in arom

Sources

Technical Support Center: Purification of Crude 2-(Bromomethyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(Bromomethyl)-3-nitrobenzoic acid (CAS No. 55715-03-2). This document is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block, particularly in the synthesis of APIs like Lenalidomide, its purity is paramount.[1] This guide provides in-depth, field-proven strategies and troubleshooting advice to address common challenges encountered during its purification.

Core Concepts & Initial Assessment

The primary synthesis of 2-(bromomethyl)-3-nitrobenzoic acid typically involves the radical bromination of 2-methyl-3-nitrobenzoic acid using reagents like N-bromosuccinimide (NBS) and a radical initiator. The crude product from this reaction is rarely pure and often presents as a pale yellow solid or oil.[2]

Common Impurities Include:

  • Unreacted Starting Material: 2-methyl-3-nitrobenzoic acid.

  • By-products from NBS: Succinimide.

  • Hydrolysis Product: 2-(Hydroxymethyl)-3-nitrobenzoic acid, formed by the reaction of the product with residual water. Benzylic bromides are susceptible to hydrolysis.[3][4]

  • Over-brominated Species: 2-(Dibromomethyl)-3-nitrobenzoic acid.

  • Solvent and Reagent Residues.

A preliminary Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis is essential to identify the number of components and estimate their relative polarities, which will guide the selection of the most effective purification strategy.

Safety First: Handling a Reactive Intermediate

Before beginning any purification protocol, it is critical to understand the associated hazards. 2-(Bromomethyl)-3-nitrobenzoic acid and related structures are classified as irritants.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle the solid material in a well-ventilated area or a chemical fume hood.[5]

  • Reactivity: As a benzylic bromide, this compound is a lachrymator and is reactive towards nucleophiles. It is also noted to be potentially light and air-sensitive.[5]

  • Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), in a cool, dark, and dry place to prevent hydrolysis and other degradation pathways.

Purification Strategy Workflow

The choice of purification method depends on the impurity profile of your crude material. The following diagram outlines a logical workflow for selecting the appropriate strategy.

Purification_Workflow cluster_methods Purification Method Selection start Crude 2-(Bromomethyl)-3-nitrobenzoic acid assess Assess Impurity Profile (TLC/HPLC) start->assess recrystallization Recrystallization assess->recrystallization Main product is major spot Impurities have different solubility extraction Acid-Base Extraction assess->extraction Neutral or basic impurities present chromatography Column Chromatography assess->chromatography Multiple impurities Similar polarity to product purity_check Check Purity (TLC, HPLC, MP, NMR) recrystallization->purity_check extraction->purity_check chromatography->purity_check final_product Pure Product purity_check->final_product Purity ≥ 98% reprocess Reprocess or Combine Methods purity_check->reprocess Purity < 98% reprocess->assess

Sources

Optimizing temperature conditions to prevent thermal decomposition of bromomethyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogenated Intermediate Stabilization Hub (HISH) Current Status: Operational | Ticket Queue: Open

Welcome to the HISH Knowledge Base

Subject: Optimizing Temperature Conditions to Prevent Thermal Decomposition of Bromomethyl Groups Ticket ID: KB-BrCH2-OPT Assigned Specialist: Senior Application Scientist, Process Safety Division

Executive Summary

Bromomethyl groups (e.g., benzyl bromides,


-bromoketones) are high-energy electrophiles essential for alkylation reactions. However, they suffer from a critical vulnerability: Autocatalytic Thermal Decomposition . Unlike simple alkyl halides, bromomethyl compounds often degrade via a self-accelerating cycle driven by the release of Hydrogen Bromide (HBr).

This guide replaces generic "keep cold" advice with a mechanistic approach to temperature management, ensuring yield integrity and process safety.

Module 1: The Physics of Failure (Root Cause Analysis)

To prevent decomposition, you must understand the enemy. It is not just heat; it is the HBr Loop .

The Autocatalytic Cycle

Thermal energy initiates the homolytic or heterolytic cleavage of the C-Br bond. The resulting HBr byproduct acts as a catalyst for further decomposition, specifically promoting Friedel-Crafts-like intermolecular alkylation (polymerization) and hydrolysis.

DecompositionCycle Start Intact Bromomethyl Compound Heat Trigger: Heat (>40°C) or Light Start->Heat Polymer Polymerization/Dimerization (Black Tar) Start->Polymer + Intact Molecule Hydrolysis Hydrolysis (Benzyl Alcohol) Start->Hydrolysis + Moisture Cleavage C-Br Bond Cleavage Heat->Cleavage HBr HBr Release (The Catalyst) Cleavage->HBr Elimination HBr->Start Acid Catalysis (Feedback Loop) HBr->Polymer Catalyzes

Figure 1: The Autocatalytic Decomposition Cycle. Note the red dashed line representing the feedback loop where HBr accelerates the degradation of the remaining starting material.

Module 2: Troubleshooting Guide (Q&A)

User Question: "My benzyl bromide derivative turned from a yellow oil to a black solid overnight, even though it was sealed. What happened?"

Technical Diagnosis: You have experienced uncontrolled polymerization .

  • The Mechanism: Benzyl bromides are excellent alkylating agents. In the absence of a nucleophile, they will alkylate themselves (intermolecular Friedel-Crafts alkylation). This reaction is exothermic and acid-catalyzed.

  • The Trigger: A small amount of HBr formed (likely due to trace moisture or room-temperature storage). This acidified the mixture, catalyzing the reaction of one molecule's benzene ring with another's bromomethyl group.

  • Corrective Action:

    • Immediate: Discard the sample as hazardous waste (potential carcinogens present).

    • Prevention: Store with an acid scavenger (e.g., solid

      
       or suspended 
      
      
      
      ) if the compound is a liquid. Ensure storage T < 4°C.

User Question: "I see pressure buildup in the storage bottle. Is it safe to open?"

Technical Diagnosis: STOP. Do not open without PPE and a fume hood.

  • The Mechanism: Thermal decomposition or hydrolysis releases HBr gas. In a sealed vessel, this creates significant overpressure.

  • The Trigger: Storage above the "Onset Temperature" (often >25°C for reactive derivatives) or exposure to light.

  • Corrective Action:

    • Venting: Vent the container carefully in a fume hood using a needle through the septum (if applicable) or slowly unscrewing the cap while shielding your face.

    • Future Protocol: Use vented caps for bulk storage (>100g) or store under inert atmosphere (Argon) to exclude moisture.

User Question: "My yield drops significantly when I scale up the reaction from 1g to 50g. Why?"

Technical Diagnosis: Thermal Mass Effect.

  • The Mechanism: Bromination and alkylation reactions are often exothermic. On a 1g scale, heat dissipates quickly. On a 50g scale, "hot spots" form, exceeding the decomposition threshold of the bromomethyl group before it can react with the target nucleophile.

  • Corrective Action:

    • Dosing: Switch from "all-in-one" addition to dropwise addition of the bromomethyl reagent.

    • Cooling: Increase cooling jacket capacity. Maintain internal temperature (Ti) < 10°C during addition.

Module 3: Optimization Protocols (SOPs)

SOP-01: Temperature Thresholds & Storage

Do not rely on "Room Temperature." Use this quantitative matrix.

Bromomethyl Stability ClassStructure TypeRecommended Storage TCritical Hazard
Class A (High Stability) Electron-deficient aromatics (e.g., 4-nitrobenzyl bromide)15°C to 25°CSlow hydrolysis if wet.
Class B (Moderate) Unsubstituted benzyl bromide2°C to 8°CLachrymator release; gradual darkening.
Class C (Volatile/Reactive) Electron-rich (e.g., 4-methoxybenzyl bromide)-20°CRapid polymerization; violent exotherm.
Class D (Heterocyclic) Bromomethyl-pyridines/thiophenes-20°C to -80°CUnstable as free base; store as HBr salt if possible.
SOP-02: Reaction Monitoring Workflow

When using bromomethyl compounds, "set and forget" is a recipe for failure.

Workflow Input Start Reaction Check Check T(internal) Input->Check Decision Is T > 30°C? Check->Decision Cool Active Cooling (Dry Ice/Acetone) Decision->Cool Yes Monitor Monitor HBr (pH Paper in Headspace) Decision->Monitor No Cool->Monitor End Quench/Workup Monitor->End Conversion Complete

Figure 2: Reaction Control Loop. Continuous monitoring of internal temperature is critical.

Key Procedural Step: The "Scavenger Protocol" If your reaction allows, always include a weak, non-nucleophilic base (e.g., Sodium Bicarbonate, 2,6-Lutidine) in the reaction mixture. This neutralizes HBr immediately upon formation, breaking the autocatalytic cycle described in Module 1.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I distill benzyl bromide to purify it if it has turned brown? A: Proceed with extreme caution. Distillation requires heat, which accelerates decomposition.

  • Recommendation: If purity is >90%, use as is. If purification is mandatory, use vacuum distillation (< 1 mmHg) to keep the bath temperature below 60°C. Never distill to dryness, as the residue (polymers) can be explosive.

Q: Is it better to store as a solid or a solution? A: Solid is preferred. Solutions introduce solvent impurities that can act as nucleophiles or radical initiators. If you must store as a solution, use anhydrous Dichloromethane (DCM) or Toluene, stored over activated molecular sieves to prevent hydrolysis.

Q: Why does the SDS say "Avoid Iron"? A: Iron (and its oxides, rust) acts as a Lewis Acid catalyst. It drastically lowers the activation energy for the Friedel-Crafts self-alkylation.

  • Rule: Never use steel spatulas for long-term handling of reactive bromomethyls. Use glass or Teflon coated tools.

References

  • Benchchem. Stability and storage conditions for 2-[3-(bromomethyl)phenyl]thiophene. Retrieved from

  • Thermo Fisher Scientific. Benzyl bromide - Safety Data Sheet. Retrieved from

  • NOAA Office of Response and Restoration. BENZYL BROMIDE | CAMEO Chemicals. Retrieved from

  • SynQuest Laboratories. Benzyl bromide Safety Data Sheet. Retrieved from

  • ResearchGate. Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Retrieved from

Technical Support Center: Optimization of Nitrobenzoic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Dimer Formation & Side Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current)

Diagnostic & Triage

Identify the specific "dimer" impeding your workflow.

In the context of nitrobenzoic acid coupling, "dimerization" typically refers to one of two distinct chemical failures depending on the reaction type. Use this decision matrix to select the correct troubleshooting module.

DimerDiagnosis Start Identify Reaction Type Type1 Amide/Ester Formation (Acid + Amine/Alcohol) Start->Type1 Condensation Type2 Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Start->Type2 C-C Bond Formation Dimer1 Symmetrical Anhydride (Ar-CO-O-CO-Ar) Type1->Dimer1 Primary Impurity Dimer2 Homocoupling Product (Ar-Ar or Ar-N=N-Ar) Type2->Dimer2 Primary Impurity Action1 Go to Module 2: Activation Control Dimer1->Action1 Action2 Go to Module 3: Catalytic Cycle Repair Dimer2->Action2

Figure 1: Diagnostic workflow to categorize the dimerization pathway based on reaction class.

Module 2: Amide Coupling (Symmetrical Anhydride Suppression)

The Core Problem: Electronic & Steric Mismatch

Nitrobenzoic acids are unique due to the strong electron-withdrawing group (EWG).

  • High Acidity: The nitro group lowers the pKa, making the carboxylate stable but the activated carbonyl highly electrophilic.

  • The Trap: If the nucleophile (amine) is hindered or slow, the activated acid (

    
    ) reacts with a second molecule of carboxylic acid (
    
    
    
    ) instead of the amine. This forms the Symmetrical Anhydride (
    
    
    ).
  • Ortho-Effect: In 2-nitrobenzoic acid, steric hindrance blocks the amine's approach, drastically increasing anhydride formation [1].

Troubleshooting Guide
Issue 1: "I see a major non-polar spot on TLC that isn't product."

Diagnosis: Symmetrical Anhydride formation.[1][2] This is common when using carbodiimides (DCC/EDC) without sufficient additives or incorrect stoichiometry.

Corrective Protocol:

  • Switch Reagents: Move from Carbodiimides to Uronium/Aminium salts (HATU/HBTU) . HATU is superior for hindered/electron-poor acids because the At-ligand (7-azabenzotriazole) facilitates a faster reaction with the amine via a cyclic transition state, outcompeting the second acid molecule [2].

  • The "Reverse Addition" Technique:

    • Dissolve Amine + Base (DIPEA) in solvent.

    • Add Coupling Agent (e.g., HATU).[3]

    • Add the Nitrobenzoic Acid last and slowly. Why? This keeps the concentration of free acid low relative to the amine, statistically favoring the Amine-Acid collision over Acid-Acid collision.

Issue 2: "My yield is low with Mixed Anhydride (IBCF) method."

Diagnosis: Disproportionation.[4] At temperatures > -10°C, the mixed anhydride (


) disproportionates into the symmetrical anhydride (

) and the alkyl carbonate.

Corrective Protocol:

  • Temperature Control: Activation must occur at -15°C to -20°C .

  • Time: Minimize activation time. Add the amine immediately after 2-5 minutes of activation. Do not let the activated species "sit."

Comparative Data: Coupling Agents for Nitrobenzoic Acids
ReagentRisk of Dimer (Anhydride)Reactivity (Ortho-Nitro)Recommendation
DCC/EDC HighLowAvoid unless using HOAt additive.
IBCF (Mixed Anhydride) MediumHighGood , but requires strict temp control (-15°C).
HATU Very LowVery HighGold Standard for 2-nitrobenzoic acids.
SOCl₂ (Acid Chloride) LowHighAlternative , but risk of hydrolysis/side reactions.

Module 3: Cross-Coupling (Homocoupling Suppression)

The Core Problem: Oxidative Homocoupling

In Suzuki or Sonogashira couplings involving nitro-aryl species, "dimers" are often


 (biaryls) or 

(azo compounds).
  • Mechanism: Oxygen leaks oxidize Pd(0) to Pd(II), facilitating the homocoupling of the boronic acid or halide [3].[5]

  • Nitro-Specifics: Nitro groups can poison catalysts or undergo reductive dimerization to azo compounds if harsh reducing agents are present.

Troubleshooting Guide
Issue 1: "I am isolating Ar-Ar dimers instead of Cross-Coupled product."

Diagnosis: Oxygen contamination or "Glaser-type" homocoupling (if alkynes present).[5]

Corrective Protocol:

  • Degassing: Sparging with

    
     is insufficient. Use the Freeze-Pump-Thaw  method (3 cycles) for all solvents.
    
  • Sacrificial Scavengers: Add 10-20 mol% of a sacrificial alkene (like cyclohexene) to scavenge radical intermediates if observing radical-induced dimerization.

Issue 2: "Formation of Azo-dimers (Ar-N=N-Ar)."

Diagnosis: Incompatible reducing conditions. Some Pd/C or metal-hydride conditions used in tandem can reduce the nitro group, which then couples with itself.

Corrective Protocol:

  • Chemoselectivity: Ensure your catalyst system (e.g.,

    
    ) is compatible with nitro groups. Avoid heterogeneous catalysts (Pd/C) during the coupling phase if hydrogen sources are present.
    

Module 4: Standardized Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (HATU Method)

Best for sterically hindered 2-nitrobenzoic acids.

Reagents:

  • Nitrobenzoic Acid derivative (1.0 equiv)[3][6]

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)[3]

  • DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Dichloromethane is often too non-polar for HATU solubility).

Step-by-Step:

  • Preparation: Flame-dry glassware and cool under

    
    .
    
  • Dissolution: Dissolve the Nitrobenzoic Acid and HATU in anhydrous DMF. Stir for 1-2 minutes at Room Temp (RT). Note: The solution typically turns yellow/orange.

  • Activation: Add DIPEA dropwise. Stir for exactly 3-5 minutes. Do not wait longer; the active ester is unstable.

  • Coupling: Add the Amine in one portion.

  • Monitoring: Stir at RT. Monitor by LC-MS at 1 hour. The electron-poor acid usually reacts rapidly.

  • Quench: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), then Sat.

    
     (to remove unreacted acid), then Brine.
    
Protocol B: Acid Chloride Method (The "Brute Force" Alternative)

Use only if HATU fails or for scale-up cost reduction.

  • Suspend Nitrobenzoic acid in Toluene (or DCM).

  • Add Thionyl Chloride (SOCl₂) (1.5 equiv) and 1 drop of DMF (catalyst).

  • Reflux (or stir at 40°C) until gas evolution ceases and solution clears (approx 1-2h).

  • Critical Step: Evaporate solvent and excess

    
     completely (use azeotrope with toluene) to remove acidic residuals that cause amine salts.
    
  • Redissolve crude Acid Chloride in DCM and add dropwise to a solution of Amine + Pyridine/TEA at 0°C.

Module 5: Frequently Asked Questions (FAQs)

Q: Why does 2-nitrobenzoic acid give lower yields than 4-nitrobenzoic acid? A: The "Ortho Effect." The nitro group at the 2-position provides significant steric bulk, physically blocking the trajectory of the incoming amine. Furthermore, the lone pairs on the nitro oxygen can interact with the activated carbonyl, altering its electrophilicity. You must use high-activity reagents like HATU or Acid Chlorides; EDC/NHS is rarely sufficient [4].

Q: Can I use ethanol or methanol as a solvent? A: Absolutely not. The activated nitrobenzoic acid will react with the alcohol solvent to form the ethyl/methyl ester (solvolysis) faster than it reacts with your amine. Use aprotic solvents like DMF, DCM, THF, or NMP.

Q: I see a spot running just above my product. Is it the dimer? A: Likely yes. The symmetrical anhydride (


) is less polar than the acid and often less polar than the amide (depending on the amine). It can be hydrolyzed back to the starting acid by washing the organic layer vigorously with saturated Sodium Bicarbonate (

) for 15-30 minutes.

References

  • Montalbetti, C. A., & Falque, V. (2005).[7][8] Amide bond formation and peptide coupling.[6][7][8][9][10][11] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem Technical Support. (2025). Minimizing Dimer Formation in Coupling Reactions.[4] BenchChem Support Center.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 2-(Bromomethyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(Bromomethyl)-3-nitrobenzoic Acid: A Comparative Analysis for Structural Elucidation

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation of novel intermediates is paramount. 2-(Bromomethyl)-3-nitrobenzoic acid is a key building block whose intricate structure, featuring a trifecta of reactive functional groups, presents a unique analytical challenge. This guide provides an in-depth exploration of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of this molecule. By grounding our predictions in the fundamental principles of mass spectrometry and comparing them to the fragmentation of simpler, related structures, we offer researchers a robust framework for the identification and characterization of this and similar compounds.

This document moves beyond a simple recitation of data to explain the causality behind fragmentation pathways and experimental design, reflecting a field-proven approach to analytical problem-solving. Every piece of mechanistic interpretation is supported by authoritative sources to ensure scientific integrity.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of 2-(Bromomethyl)-3-nitrobenzoic acid under electron ionization is a complex process governed by the competing fragmentation directives of its three functional groups: the carboxylic acid, the nitro group, and the benzyl bromide moiety. The molecular ion (M⁺•) is the starting point for a cascade of cleavages, each revealing a piece of the structural puzzle. The molecular weight of the compound is 260.04 g/mol [1]. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in characteristic M and M+2 isotopic patterns for all bromine-containing fragments.

The primary fragmentation pathways are predicted as follows:

  • Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and prone to cleavage. This pathway leads to the formation of a stable benzyl-type cation at m/z 180 . This is expected to be a highly abundant fragment.

  • Loss of a Hydroxyl Radical (•OH): A classic fragmentation pathway for aromatic carboxylic acids, this involves the cleavage of the C-OH bond, resulting in a stable acylium ion at m/z 242/244 [2][3][4].

  • Loss of a Nitro Group (•NO₂): A characteristic fragmentation for nitroaromatic compounds, this pathway yields a fragment ion at m/z 214/216 [5].

  • Loss of the Carboxyl Group (•COOH): Decarboxylation is another common pathway for benzoic acid derivatives, leading to the formation of a brominated and nitrated toluene-like radical cation at m/z 215/217 [3].

  • Formation of the Phenyl Cation: Subsequent loss of carbon monoxide (CO) from the acylium ion (m/z 242/244) can lead to the formation of a substituted phenyl cation.

  • Formation of the Tropylium Cation: While benzyl bromide itself characteristically fragments to the highly stable tropylium cation at m/z 91, the formation of this unsubstituted ion from the target molecule is less probable without significant rearrangement and loss of all substituents[6][7].

The interplay of these pathways dictates the final appearance of the mass spectrum. The relative stability of the resulting fragment ions and neutral losses determines the intensity of each peak.

Predicted Fragmentation Diagram

Fragmentation_Pathway M [C₈H₆BrNO₄]⁺• m/z 260/262 Molecular Ion F1 [C₈H₆NO₄]⁺ m/z 180 [M-Br]⁺ M->F1 - •Br F2 [C₈H₅BrNO₃]⁺ m/z 242/244 [M-OH]⁺ M->F2 - •OH F3 [C₈H₆BrO₂]⁺• m/z 214/216 [M-NO₂]⁺• M->F3 - •NO₂ F4 [C₇H₅BrNO₂]⁺• m/z 215/217 [M-COOH]⁺• M->F4 - •COOH F2_1 [C₇H₅BrNO₂]⁺ m/z 214/216 [M-OH-CO]⁺ F2->F2_1 - CO

Caption: Predicted EI-MS fragmentation pathways for 2-(Bromomethyl)-3-nitrobenzoic acid.

Summary of Predicted Key Fragments
m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Structure Fragmentation Pathway Predicted Relative Abundance
260/262[C₈H₆BrNO₄]⁺•Molecular Ion (M⁺•)Low to Medium
242/244[C₈H₅BrNO₃]⁺Loss of •OHMedium
215/217[C₇H₅BrNO₂]⁺•Loss of •COOHMedium
214/216[C₈H₆BrO₂]⁺•Loss of •NO₂Medium
180[C₈H₆NO₄]⁺Loss of •BrHigh
134[C₈H₆O₂]⁺•Loss of •Br and •NO₂Medium to High

A Comparative Framework: Building from First Principles

To substantiate our predictions, we compare the expected fragmentation of our target molecule with the known fragmentation patterns of its core structural components. This approach allows us to dissect the complex spectrum into contributions from each functional group.

Analyte Key Fragments (m/z) Structural Rationale Reference
Benzoic Acid 122 (M⁺•), 105 ([M-OH]⁺), 77 ([C₆H₅]⁺)Exhibits characteristic loss of hydroxyl radical to form the stable benzoyl cation, which then loses CO.[8]
Benzyl Bromide 170/172 (M⁺•), 91 ([C₇H₇]⁺)Dominated by the formation of the highly stable tropylium cation via loss of the bromine radical.[6][7]
Nitrobenzene 123 (M⁺•), 93 ([M-NO]⁺), 77 ([M-NO₂]⁺)Shows characteristic losses of nitrogen oxides (NO and NO₂) to yield the phenyl cation.[5]

This comparative data strongly supports our predictions. The fragmentation of 2-(Bromomethyl)-3-nitrobenzoic acid will be a composite of these behaviors, with the loss of the bromine radical and the hydroxyl radical expected to be prominent pathways due to the formation of stable cationic species.

Experimental Protocol for GC-MS Analysis

Acquiring a high-quality mass spectrum for this compound requires careful consideration of its chemical properties, particularly its polarity and thermal stability. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard technique, but direct injection may be problematic.

Expert Insight: The carboxylic acid group imparts polarity and reduces volatility, which can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, a derivatization step to convert the carboxylic acid to its methyl ester is highly recommended. This is a common strategy to improve the chromatographic behavior of such analytes[9][10][11].

Step-by-Step Workflow
  • Derivatization to Methyl Ester:

    • Dissolve ~1 mg of 2-(Bromomethyl)-3-nitrobenzoic acid in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture at 65°C for 2-3 hours.

    • Neutralize the solution carefully with a saturated sodium bicarbonate solution.

    • Extract the resulting methyl 2-(bromomethyl)-3-nitrobenzoate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Split/splitless injector at 250°C, operated in split mode (e.g., 20:1).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Target Analyte Deriv Derivatization (Esterification) Sample->Deriv Extract Extraction & Concentration Deriv->Extract GC GC Separation Extract->GC MS EI-MS Detection GC->MS Data Data Acquisition MS->Data Result Fragmentation Pattern Analysis Data->Result Spectral Interpretation

Caption: A typical workflow for the GC-MS analysis of 2-(Bromomethyl)-3-nitrobenzoic acid.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable molecular weight and fragmentation data, a multi-technique approach is essential for unambiguous structural proof, particularly in regulated environments like drug development.

Technique Information Provided Strengths for this Analyte Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), and structural information from fragmentation.Highly sensitive; provides a unique fragmentation "fingerprint." Isotopic pattern of bromine is a key identifier.Isomers may not be distinguishable by fragmentation alone. Requires chromatographic separation.
NMR Spectroscopy (¹H, ¹³C) Detailed map of the carbon-hydrogen framework, connectivity, and chemical environment of atoms.Unambiguously determines the substitution pattern on the aromatic ring. Confirms the presence and connectivity of all functional groups.Lower sensitivity compared to MS. Requires a larger sample amount and higher purity.
Infrared (IR) Spectroscopy Identification of functional groups.Quickly confirms the presence of the carboxylic acid (broad O-H, C=O stretch), nitro group (N-O stretches), and aromatic ring.Provides limited information on the overall molecular structure and connectivity.

Conclusion

The mass spectrum of 2-(Bromomethyl)-3-nitrobenzoic acid is predicted to be rich with structurally significant fragments. By understanding the characteristic fragmentation behaviors of its constituent aromatic carboxylic acid, benzyl bromide, and nitro functional groups, a clear and defensible interpretation of the spectral data can be achieved. The dominant pathways are expected to involve the loss of the bromine radical and the hydroxyl radical, leading to the formation of stable, high-abundance fragment ions.

For researchers and drug development professionals, combining this detailed mass spectrometric analysis with orthogonal techniques like NMR and IR spectroscopy provides a self-validating system for structural confirmation, ensuring the integrity and quality of their scientific work.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids.[Link]

  • Whitman College. GCMS Section 6.12: Fragmentation of a Carboxylic Acid.[Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Fragment ion.[Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation.[Link]

  • Pharmaffiliates. CAS No: 98475-07-1 | 2-(Bromomethyl)-3-nitrobenzoic Acid Methyl Ester.[Link]

  • PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate.[Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.[Link]

  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.[Link]

  • Chemguide. mass spectra - fragmentation patterns.[Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid.[Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds.[Link]

Sources

Reference standards for 2-(Bromomethyl)-3-nitrobenzoic acid impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Reference Standards for the Impurity Profiling of 2-(Bromomethyl)-3-nitrobenzoic Acid

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, and this quality is intrinsically linked to its purity.[1] 2-(Bromomethyl)-3-nitrobenzoic acid is a key intermediate in the synthesis of several pharmaceuticals, most notably as a precursor to Lenalidomide.[2][3] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[4][5] Therefore, a rigorous impurity profiling strategy is not just a quality control measure but a fundamental requirement mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[6][7]

This guide provides a comprehensive framework for establishing a robust impurity profiling program for 2-(Bromomethyl)-3-nitrobenzoic acid. We will delve into the potential impurity landscape based on its synthetic pathway, compare state-of-the-art analytical methodologies, and underscore the indispensable role of well-characterized reference standards. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the highest standards of pharmaceutical quality and safety.

Chapter 1: The Impurity Landscape of 2-(Bromomethyl)-3-nitrobenzoic Acid

Understanding the potential impurities begins with a thorough analysis of the synthetic process. 2-(Bromomethyl)-3-nitrobenzoic acid is typically synthesized via the free-radical bromination of 2-methyl-3-nitrobenzoic acid using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator.[8] This process, while effective, can generate a range of process-related impurities and is susceptible to forming degradation products.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM 2-Methyl-3-nitrobenzoic acid (Starting Material) Product 2-(Bromomethyl)-3-nitrobenzoic acid (API Intermediate) SM->Product  NBS, Initiator (e.g., Benzoyl Peroxide) Unreacted Unreacted Starting Material SM->Unreacted Incomplete reaction Isomers Positional Isomers (e.g., 2-(Bromomethyl)-4-nitro...) [By-Product] Product->Isomers Arises from non-selective bromination Dibromo 2-(Dibromomethyl)-3-nitrobenzoic acid [Over-bromination] Product->Dibromo Arises from excess reagent Hydrolysis 2-(Hydroxymethyl)-3-nitrobenzoic acid [Degradation] Product->Hydrolysis Forms via hydrolysis

Caption: Synthetic pathway and potential impurity formation.

A summary of potential impurities is crucial for developing a targeted analytical strategy.

Impurity Name CAS Number Classification Origin
2-Methyl-3-nitrobenzoic acid3179-99-1Process-RelatedUnreacted starting material.
2-(Bromomethyl)-4-nitrobenzoic acid170902-47-3Process-RelatedIsomeric by-product from non-selective bromination.[9]
2-(Bromomethyl)-5-nitrobenzoic acid13349-83-2Process-RelatedIsomeric by-product from non-selective bromination.[9]
2-(Bromomethyl)-6-nitrobenzoic acid13349-82-1Process-RelatedIsomeric by-product from non-selective bromination.[9]
2-(Dibromomethyl)-3-nitrobenzoic acidN/AProcess-RelatedBy-product from over-bromination.
2-(Hydroxymethyl)-3-nitrobenzoic acid60549-98-6Degradation-RelatedHydrolysis of the bromomethyl group.[10]
Succinimide123-56-8Process-RelatedBy-product from the N-bromosuccinimide reagent.

Chapter 2: The Indispensable Role of Reference Standards

Impurity reference standards are highly characterized chemical substances that serve as the benchmark for analytical testing.[11] They are fundamental to pharmaceutical quality control for several reasons:

  • Validation of Analytical Methods : Reference standards are essential for validating the performance of analytical methods, including specificity, linearity, accuracy, precision, and sensitivity, as stipulated by ICH Q2 guidelines.[11][12]

  • Accurate Quantification : They allow for the precise quantification of impurities, ensuring that their levels are within the safe limits defined by regulatory authorities.[13] The ICH Q3A guideline, for instance, sets thresholds for reporting (≥0.05%), identifying, and qualifying impurities based on the maximum daily dose of the API.[7][12]

  • Peak Identification : In chromatographic techniques, known impurity standards are used to confirm the identity of peaks in the sample's impurity profile by comparing retention times.

  • Ensuring Batch-to-Batch Consistency : By comparing the impurity profiles of different production batches against these standards, manufacturers can ensure consistent product quality.[11]

Choosing between a qualitative and a quantitative reference standard is a critical decision.[14] While qualitative standards confirm the presence of a compound, quantitative standards are required for determining its exact concentration and are the gold standard for regulatory submissions.[14]

Chapter 3: A Comparative Analysis of Analytical Methodologies

The detection, identification, and quantification of impurities require a suite of powerful analytical techniques.[4] The choice of method depends on the specific impurity and the goal of the analysis (e.g., routine quality control vs. structural elucidation of a novel impurity).

Feature High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with highly specific detection by mass-to-charge ratio.Separation based on volatility and boiling point, with detection by mass-to-charge ratio.
Primary Application Quantification of known, non-volatile impurities in routine QC and stability studies.[10]Identification of unknown impurities and quantification of trace-level impurities (especially genotoxic ones).[15]Analysis of volatile or thermally stable impurities, such as residual solvents or specific process-related impurities.[4]
Sensitivity Good (ng range)Excellent (pg-fg range)Excellent (pg-fg range)
Specificity Moderate; co-elution can be a challenge.High; provides molecular weight information.High; provides a fragmentation pattern (fingerprint).
Applicability to Target Excellent for the primary compound and its key non-volatile impurities like the hydrolysis product and isomers.The definitive technique for identifying unknown degradants from forced degradation studies and confirming isomer structures.Suitable for the methyl ester form of the compound and certain volatile by-products, but the free acid may require derivatization or risk thermal degradation.[9]

Causality Behind Method Selection:

  • HPLC-UV is the workhorse for quality control environments due to its robustness, reproducibility, and cost-effectiveness for quantifying known impurities against a reference standard.

  • LC-MS is indispensable during development. When forced degradation studies generate unknown peaks, LC-MS provides the molecular weight data necessary for structural elucidation. Its superior sensitivity is also vital for controlling potentially genotoxic impurities at very low levels.[15]

  • GC-MS is typically reserved for specific applications where impurities are volatile. For 2-(Bromomethyl)-3-nitrobenzoic acid, its primary use would be to screen for volatile organic impurities or specific, thermally stable by-products from the synthesis.[9]

Chapter 4: Experimental Protocols and Workflow

A structured workflow is essential for systematic impurity profiling. The process begins with sample preparation and forced degradation studies, moves to analysis by the appropriate technique, and concludes with data interpretation and reporting.

G cluster_workflow Impurity Profiling & Qualification Workflow A API Sample Batch B Sample Preparation (Dilution in appropriate solvent) A->B C Forced Degradation (Acid, Base, Peroxide, Heat, Light) A->C D HPLC-UV & LC-MS Analysis B->D C->D E Data Processing & Peak Integration D->E F Any peak > Reporting Threshold (e.g., 0.05%)? E->F G Peak matches known impurity reference standard? F->G Yes L Document & Report Results F->L No H Quantify using Reference Standard G->H Yes I Identify Structure (LC-MS, NMR) G->I No J Impurity > Qualification Threshold? H->J I->J K Qualify Impurity (Toxicology/Safety Data) J->K Yes J->L No K->L

Caption: A typical workflow for impurity identification and qualification.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is designed to separate the main component, 2-(Bromomethyl)-3-nitrobenzoic acid, from its potential degradation products and process-related impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standards for 2-(Bromomethyl)-3-nitrobenzoic acid and all known impurities.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve each reference standard in the diluent to prepare individual stock solutions.

  • Working Standard Solution (e.g., 1 µg/mL): Dilute the stock solutions to a suitable concentration for analysis.

  • Sample Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the 2-(Bromomethyl)-3-nitrobenzoic acid sample in the diluent.

4. System Suitability:

  • Before sample analysis, inject the working standard solution five times.

  • The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

  • Theoretical plates should be > 2000, and the tailing factor should be < 2.0.

5. Analysis and Calculation:

  • Inject the blank (diluent), standard, and sample solutions.

  • Identify impurity peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Calculate the percentage of each impurity using the following formula, assuming the response factor is 1.0 if not determined:

    % Impurity = (Area_impurity / Area_total) x 100

Justification of Choices: A C18 column is selected for its versatility in separating moderately polar aromatic compounds. The gradient elution program is designed to first elute more polar compounds (like the hydrolysis product) before ramping up the organic solvent concentration to elute the main analyte and less polar isomeric impurities. Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid group remains protonated for better peak shape.

Conclusion

The impurity profiling of 2-(Bromomethyl)-3-nitrobenzoic acid is a rigorous, multi-step process that forms the bedrock of quality assurance for any API derived from it. A successful strategy is built on three pillars: a deep understanding of the synthetic and degradation pathways, the strategic application of orthogonal analytical techniques like HPLC and LC-MS, and the meticulous use of high-purity, well-characterized reference standards. By adhering to regulatory guidelines and employing scientifically sound methodologies, researchers and manufacturers can ensure the production of safe, effective, and high-quality pharmaceuticals.

References

  • Pharmaffiliates. Impurity Profiling & Reference Standards. [Link]

  • Research and Reviews: Open Access Journals. Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. [Link]

  • HealthManagement.org. How Impurity Reference Standards Ensure Drug Safety. [Link]

  • Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • National Center for Biotechnology Information (PMC). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • PharmaInfo. Impurity Profiling: Theory and Practice. [Link]

  • SynThink. ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. [Link]

  • Journal of Drug Delivery and Therapeutics. Regulatory aspects of Impurity profiling. [Link]

  • International Journal of Pharmaceutical Erudition. IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • ResearchGate. Regulatory aspects of Impurity profiling. [Link]

  • ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity. [Link]

  • PrepChem.com. Synthesis of 2-(bromomethyl)-3-nitrobenzoic acid, methyl ester. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • BfArM. Guideline on Impurities in new Active Pharmaceutical Ingredients. [Link]

  • Google Patents.An improved process for synthesis of lenalidomide.
  • World Journal of Pharmaceutical Research. Development and validation of gc-ms method for the trace level determination of potential genotoxic. [Link]

  • Veeprho. 2-(Bromomethyl)-3-nitrobenzoic Acid Methyl Ester | CAS 98475-07-1. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ResearchGate. Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]

Sources

Comparative Guide: 3-Nitrobenzoic Acid Scaffolds in Crystal Engineering

[1]

Executive Summary

In the realm of solid-state drug development, 3-nitrobenzoic acid (3-NBA) serves as a critical co-former and supramolecular reagent. Unlike its isomer 4-nitrobenzoic acid (4-NBA) , which favors high-stability linear packing, 3-NBA introduces a "meta-kink" into crystal lattices. This structural deviation lowers lattice energy, often resulting in higher solubility and modified bioavailability for pharmaceutical co-crystals.

This guide objectively compares the crystallographic performance of 3-NBA derivatives against their 4-NBA counterparts, supported by experimental protocols and structural data.

Structural Landscape & Comparative Analysis

The choice between using a 3-NBA or 4-NBA scaffold in derivative synthesis or co-crystal design is rarely arbitrary. It is a decision dictated by the desired supramolecular synthon and lattice energy .

The "Meta-Effect" vs. Linear Packing

The primary differentiator is the geometric vector of the nitro group relative to the carboxylic acid:

  • 4-NBA (Para): The nitro and carboxyl groups are linear (

    
    ). This promotes flat, ribbon-like sheets with high packing efficiency and high melting points (~240°C).
    
  • 3-NBA (Meta): The

    
     angle prevents planar sheet formation, forcing the lattice into zig-zag or helical motifs. This reduces packing density and significantly lowers the melting point (~140°C), correlating to enhanced solubility profiles in derivative salts/co-crystals.
    
Comparative Data Table: Physicochemical & Crystallographic Markers
Feature3-Nitrobenzoic Acid (3-NBA)4-Nitrobenzoic Acid (4-NBA)Impact on Crystal Engineering
Geometry Meta (Angled)Para (Linear)3-NBA disrupts planar stacking; 4-NBA promotes it.
Melting Point 139–141 °C239–241 °C3-NBA derivatives generally exhibit faster dissolution rates.
Acidity (pKa) 3.47~3.41 (More Acidic)4-NBA is a stronger proton donor for salt formation; 3-NBA is versatile for weak H-bond co-crystals.
Primary Synthon Carboxylic Dimer

Linear Chains / Ribbons3-NBA forms discrete dimers; 4-NBA often forms infinite networks.
Solubility (MeOH) High (~47g/100mL)Moderate (~9.6g/100mL)3-NBA is the superior choice for solubility enhancement of APIs.

Expert Insight: When designing a co-crystal for a poorly soluble drug (BCS Class II), favor 3-NBA . The lower lattice energy of the meta-substituted co-former typically translates to a lower energy barrier for solvation compared to the robust para-substituted network.

Experimental Methodologies

To replicate these structural results, strictly controlled crystallization environments are required. The following protocols are designed to be self-validating.

Protocol: Growth of 3-NBA Co-Crystals (Solvent Evaporation)

Objective: Isolate single crystals of a 3-NBA derivative (e.g., with a pyridine-based API) suitable for SC-XRD.

  • Stoichiometric Calculation: Weigh 1.0 equivalent of the API and 1.0 equivalent of 3-NBA.

    • Why: Excess acid can lead to homo-dimerization of 3-NBA rather than hetero-synthon formation.

  • Solvent Selection: Dissolve mixture in Methanol/Ethanol (1:1) .

    • Note: Avoid pure water as 3-NBA is sparingly soluble; avoid benzene as it promotes stacking over H-bonding.

  • Filtration (Critical): Pass the solution through a 0.45 µm PTFE filter into a clean vial.

    • Validation: If the solution is cloudy, nucleation has already occurred prematurely. Re-heat or add solvent.

  • Slow Evaporation: Cover vial with Parafilm and pierce with 3-5 pinholes. Store at 20°C in a vibration-free zone.

  • Harvesting: Crystals should appear in 48-72 hours.

    • Self-Validation Check: Measure the Melting Point (MP) of the harvested crystal immediately. If MP matches pure 3-NBA (140°C) or the API, the experiment failed (eutectic mixture formed). A unique MP indicates a new phase (co-crystal).

Visualization: Crystallization Workflow

The following diagram illustrates the decision logic for optimizing crystal growth.

CrystallizationWorkflowStartStart: API + 3-NBASolventSolvent Screen(MeOH, EtOH, ACN)Start->SolventDissolutionDissolve & Filter(0.45µm)Solvent->DissolutionMethodEvaporation MethodDissolution->MethodCheckCheck Phase Purity(PXRD / MP)Method->CheckCrystals FormedSuccessSingle Crystal XRDCheck->SuccessNew Phase IdentifiedRetryAdjust Stoichiometryor SolventCheck->RetryStarting Material FoundRetry->Solvent

Caption: Logical workflow for isolating 3-NBA co-crystals, emphasizing the critical phase purity check before X-ray analysis.

Crystallographic Data Interpretation

When analyzing the X-ray data of 3-NBA derivatives, specific supramolecular synthons (recurring structural units) are the indicators of success.

Key Synthons
  • Homosynthon (Acid-Acid): The carboxylic acid groups of two 3-NBA molecules form a cyclic dimer (

    
     motif). This is common in pure 3-NBA.
    
  • Heterosynthon (Acid-Pyridine/Amide): In drug derivatives, the 3-NBA carboxyl proton donates to the API's nitrogen acceptor. This interaction is stronger than the homosynthon and drives co-crystallization.

Visualization: Supramolecular Competition

This diagram shows the competitive binding that determines crystal stability.

SynthonsNBA3-Nitrobenzoic AcidHomoHomodimer(Acid-Acid)Weaker UtilityNBA->HomoSelf-AssociationHeteroHeterosynthon(Acid-Pyridine)Target StructureNBA->HeteroCo-CrystallizationAPIAPI (Base/Amide)API->HeteroH-Bond AcceptorHomo->HeteroDisplaced byStronger Donor

Caption: Competitive pathway between self-association (homodimers) and the desired drug-coformer interaction (heterosynthon).

Data Validation Standards

To ensure the integrity of your crystallographic data, the following parameters must be met during refinement:

  • R-Factor (

    
    ):  Must be 
    
    
    (5%) for publication-quality structures.
  • Goodness of Fit (S): Should approach 1.0. Values

    
     suggest incorrect weighting schemes.
    
  • Disorder: The nitro group in 3-NBA is prone to rotational disorder. Check the thermal ellipsoids; if the oxygen atoms are elongated, model the nitro group over two positions.

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Cambridge Crystallographic Data Centre. [Link]

  • Zhang, X., & Chen, J. (2018). The solubility of 3-nitrobenzoic acid in seven solvents. Journal of Chemical Research. [Link]

  • Sivakumar, P., et al. (2016).[2] 3-Methylpyridinium 4-nitrobenzoate–4-nitrobenzoic acid (1/1). IUCrData. [Link]

  • PubChem. (2023). 3-Nitrobenzoic acid Compound Summary. National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.